molecular formula C10H13NO2 B026725 N-(2-hydroxyphenyl)-2-methylpropanamide

N-(2-hydroxyphenyl)-2-methylpropanamide

Cat. No.: B026725
M. Wt: 179.22 g/mol
InChI Key: HFHKGYSSGAHTMV-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-2-methylpropanamide is a chemical compound with the following properties:

Preparation Methods

Synthetic Routes: The synthetic preparation of N-(2-hydroxyphenyl)-2-methylpropanamide involves acetylation of 2-aminophenol. Here’s a common synthetic route:

Industrial Production Methods: this compound is not produced industrially in large quantities. it serves as an intermediate in the synthesis of pharmaceutical compounds .

Chemical Reactions Analysis

Reactions:

    Acetylation: The compound undergoes acetylation, replacing the amino group with an acetyl group.

    Hydrolysis: N-(2-hydroxyphenyl)-2-methylpropanamide can be hydrolyzed back to 2-aminophenol under acidic conditions.

Common Reagents and Conditions:

    Acetylation: Acetic anhydride or acetyl chloride in the presence of a base (such as pyridine).

    Hydrolysis: Dilute acid (e.g., hydrochloric acid).

Major Products: The major product of acetylation is this compound itself.

Scientific Research Applications

N-(2-hydroxyphenyl)-2-methylpropanamide finds applications in:

Mechanism of Action

The exact mechanism of action for N-(2-hydroxyphenyl)-2-methylpropanamide is not well-documented. its acetylation reaction suggests that it may modify biological molecules by acetylating functional groups.

Comparison with Similar Compounds

N-(2-hydroxyphenyl)-2-methylpropanamide is unique due to its specific substitution pattern. Similar compounds include acetanilide and other acetylated phenols.

Biological Activity

N-(2-hydroxyphenyl)-2-methylpropanamide, a compound with notable structural features, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group attached to a phenyl ring, which contributes to its biological activity. The compound's structure can be represented as follows:

Chemical Formula C10H13NO\text{Chemical Formula C}_{10}\text{H}_{13}\text{NO}

Target Interactions

Research indicates that this compound interacts with various molecular targets, leading to significant biological effects. Its mechanism primarily involves the modulation of biochemical pathways associated with apoptosis and cell proliferation.

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. This effect is mediated through the accumulation of reactive oxygen species (ROS), which disrupt cellular homeostasis and trigger apoptotic pathways .
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in lipid metabolism, akin to other compounds in its class. For instance, it has been reported to affect dihydroceramide Δ4-desaturase 1 (DEGS1) activity, which plays a role in ceramide metabolism and cell signaling.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Description
Anticancer Induces apoptosis in various cancer cell lines through ROS generation.
Antimicrobial Exhibits antimicrobial properties against specific bacterial strains.
Anti-inflammatory Potentially reduces inflammation markers in vitro.
Analgesic May provide pain relief through modulation of pain pathways.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in different contexts.

  • Anticancer Activity :
    • A study demonstrated that derivatives of this compound showed significant cytotoxicity against HeLa cells (cervical cancer) and breast cancer cell lines. The IC50 values indicated that modifications to the hydroxyl group enhanced its anticancer properties .
  • Antimicrobial Properties :
    • In vitro tests revealed that this compound exhibited activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
  • Inflammation Modulation :
    • Research indicated that this compound could reduce pro-inflammatory cytokine levels in macrophage cultures, suggesting a role in managing inflammatory diseases .

Properties

IUPAC Name

N-(2-hydroxyphenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(2)10(13)11-8-5-3-4-6-9(8)12/h3-7,12H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHKGYSSGAHTMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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